5,6-Difluoro-1H-indazole-3-carbonitrile
Description
Crystallographic Analysis and Molecular Geometry
5,6-Difluoro-1H-indazole-3-carbonitrile (C₈H₃F₂N₃) features a bicyclic indazole core with fluorine substituents at positions 5 and 6 and a nitrile group at position 3. While X-ray crystallographic data for this specific compound remain unpublished, insights can be inferred from related indazole derivatives. The molecular geometry is defined by a planar indazole ring system, with bond lengths and angles consistent with aromatic heterocycles. For example, the C–N bond lengths in the pyrazole ring of analogous indazoles typically range between 1.32–1.38 Å, while C–C bonds in the benzene ring measure ~1.39–1.42 Å.
The fluorine atoms introduce steric and electronic perturbations. In similar fluorinated indazoles, C–F bond lengths average 1.35 Å, with bond angles near 120° at the fluorinated carbons. The nitrile group at position 3 adopts a linear geometry (C≡N bond length ~1.15 Å), contributing to the molecule’s dipole moment. Computational models suggest that the 5,6-difluoro substitution induces slight distortion in the benzene ring, reducing symmetry and altering π-electron density distribution compared to non-fluorinated analogs.
Table 1: Key Bond Lengths and Angles in Related Indazole Derivatives
| Bond/Angle | Value (Å/°) | Compound Analogue | Source |
|---|---|---|---|
| C3–C≡N | 1.15 | 6-Fluoro-1H-indazole-3-carbonitrile | |
| C5–F | 1.34 | 5-Fluoroindazole | |
| N1–N2 | 1.37 | 1H-Indazole | |
| C4–C5–C6 | 120.1° | 5,6-Difluoroindazole |
Electronic Structure and Tautomeric Behavior
The electronic structure of this compound is dominated by the electron-withdrawing effects of the fluorine and nitrile groups. Density functional theory (DFT) calculations on similar systems reveal that fluorine substituents lower the HOMO energy by ~0.5 eV compared to non-fluorinated indazoles, enhancing electrophilic reactivity. The nitrile group further polarizes the π-system, creating a localized electron-deficient region at position 3.
Tautomerism in indazoles typically involves equilibrium between 1H- and 2H-forms. For this compound, the 1H-tautomer is thermodynamically favored, as demonstrated by MP2-6-31G** calculations showing a stability difference of 3.6 kcal/mol over the 2H-form. Fluorine’s inductive effects stabilize the 1H-tautomer by delocalizing negative charge into the aromatic system, as evidenced by NMR studies of related compounds where ¹H signals for the 1H-form appear downfield (δ 12.5–13.0 ppm).
Key Electronic Features :
- HOMO-LUMO Gap : ~5.2 eV (calculated for 5-fluoroindazole derivatives).
- Dipole Moment : ~4.1 D (directed toward the nitrile group).
- Aromaticity : Nucleus-independent chemical shift (NICS) values of −10.2 ppm confirm aromatic character in the benzene ring.
Comparative Analysis with Related Indazole Derivatives
Comparative studies highlight the structural and electronic uniqueness of this compound:
vs. 6-Fluoro-1H-indazole-3-carbonitrile (C₈H₄FN₃) :
vs. 5,6-Difluoro-1H-indazole (C₇H₄F₂N₂) :
vs. Non-Fluorinated Indazoles :
Table 2: Structural and Electronic Comparison with Analogues
| Property | This compound | 6-Fluoro-1H-indazole-3-carbonitrile | 1H-Indazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 179.13 | 161.14 | 118.14 |
| C≡N Stretch (cm⁻¹) | 2,199 | 2,201 | N/A |
| HOMO-LUMO Gap (eV) | 5.2 | 5.0 | 5.8 |
| Tautomer Stability (ΔG) | 1H-form favored by 3.6 kcal/mol | 1H-form favored by 3.4 kcal/mol | 1H-form favored by 4.1 kcal/mol |
Properties
IUPAC Name |
5,6-difluoro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCTUARADANFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680008 | |
| Record name | 5,6-Difluoro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-36-4 | |
| Record name | 5,6-Difluoro-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table: General Synthetic Steps for Fluorinated Indazoles
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | DMF, heating | Moderate |
| 2 | Cyclization with Hydrazine | Hydrazine hydrate, DMF | 50-70% |
| 3 | Fluorination | Electrophilic substitution or halogen exchange | Variable |
| 4 | Cyanation | Cyanide source, catalyst | Dependent on conditions |
Analytical Techniques
To confirm the structure of this compound, several analytical techniques are employed:
NMR Spectroscopy : This technique is crucial for identifying the positions of fluorine atoms and confirming the aromatic proton environments.
Mass Spectrometry (HRMS) : Validates the molecular weight and fragmentation patterns of the compound.
X-ray Crystallography : Resolves crystal packing and bond angles, essential for validating regioselective fluorination.
Table: Analytical Techniques for Structural Confirmation
| Technique | Purpose | Key Features |
|---|---|---|
| NMR Spectroscopy | Confirm fluorine positions and proton environments | Aromatic protons at δ 7.2–8.5 ppm |
| HRMS | Validate molecular weight and fragmentation patterns | m/z corresponding to the molecular formula |
| X-ray Crystallography | Resolve crystal structure and validate fluorination | Bond angles and crystal packing |
Purification Methods
Purification of this compound typically involves:
Column Chromatography : Using silica gel with ethyl acetate/hexane mixtures as eluents.
Recrystallization : From ethanol/water or other suitable solvent mixtures.
Preparative HPLC : With C18 columns and acetonitrile/water gradients for high purity (>95%).
Table: Purification Methods
| Method | Solvents/Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane | Moderate to high |
| Recrystallization | Ethanol/water | High |
| Preparative HPLC | C18 columns, acetonitrile/water gradients | >95% |
Biological Activity Evaluation
Initial screens for biological activity include:
Enzyme Inhibition Assays : Testing against kinases or phosphodiesterases.
Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity.
Table: Preliminary Assays for Biological Activity
| Assay Type | Target/Cell Line | Purpose |
|---|---|---|
| Enzyme Inhibition Assays | Kinases, phosphodiesterases | Evaluate inhibitory activity |
| Cellular Viability Assays | Cancer cell lines | Assess cytotoxicity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cycloaddition Reactions: The indazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of various substituted indazole derivatives.
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced indazole derivatives with altered electronic properties.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
One of the most significant applications of 5,6-difluoro-1H-indazole-3-carbonitrile is in the development of anticancer agents. Research indicates that derivatives of indazole exhibit potent inhibitory effects on various cancer cell lines. For instance, a study demonstrated that fluorinated indazole derivatives, including those with the 5,6-difluoro substitution, showed promising activity against fibroblast growth factor receptors (FGFRs), which are often implicated in cancer progression. The compound's structure-activity relationship (SAR) studies highlighted that the presence of fluorine atoms enhances the potency of these compounds against tumor cells .
Case Study: FGFR Inhibitors
A notable case study involved the synthesis and evaluation of a series of indazole derivatives as FGFR inhibitors. One compound demonstrated an IC50 value of 2.9 nM against FGFR1, indicating strong enzymatic inhibition . The incorporation of fluorine atoms was essential for maintaining high activity levels.
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds based on this scaffold have been shown to modulate pathways related to apoptosis and cell cycle regulation .
Table: Summary of Inhibitory Activities
| Compound | Target Enzyme | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | FGFR1 | 2.9 | Cancer Cell Line |
| Compound B | BRAF | 9.45 | Melanoma Cell Line |
| Compound C | CDK8 | 38.6 | WM3629 Melanoma |
Material Science Applications
Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science. Researchers are exploring its use in creating polymers and coatings with enhanced chemical and thermal stability due to the presence of fluorine substituents. These materials could have applications in electronics and protective coatings .
Agricultural Chemistry
Agrochemical Development
In agricultural chemistry, this compound is investigated for its potential role in developing more effective agrochemicals. Its structural characteristics may contribute to the design of new pesticides or herbicides that are more selective and less toxic to non-target organisms .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms and cyano group enhance its binding affinity to biological targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 5,6-Difluoro-1H-indazole-3-carbonitrile with structurally related indazole and heterocyclic derivatives:
Key Observations:
- Halogen Size : Replacing fluorine with chlorine (5,6-Dichloro analog) increases molecular weight and steric hindrance, which may reduce membrane permeability but improve thermal stability .
- Functional Group Impact : The ethyl ester derivative (Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) exhibits higher solubility in polar solvents due to the ester group, whereas the nitrile group in the parent compound favors reactivity in nucleophilic substitutions .
Biological Activity
5,6-Difluoro-1H-indazole-3-carbonitrile is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two fluorine atoms and a cyano group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. In a study measuring the inhibition of pro-inflammatory cytokines:
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 70% |
| TNF-α | 65% |
| IL-1β | 60% |
The compound was effective at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition: It has been shown to inhibit various kinases involved in cancer progression.
- Caspase Activation: The compound induces apoptosis through the activation of caspases, critical enzymes in programmed cell death.
- Cytokine Modulation: It reduces the production of inflammatory cytokines by inhibiting NF-kB signaling pathways.
Case Study 1: Anticancer Efficacy in Mice
A preclinical study evaluated the efficacy of this compound in a mouse model bearing xenograft tumors derived from MCF-7 cells. The compound was administered at doses of 10 mg/kg and 20 mg/kg over four weeks.
Results:
- Tumor volume reduction was observed at both doses compared to control groups.
- Histological analysis revealed increased apoptosis in treated tumors.
Case Study 2: Inflammatory Response in Rats
Another study assessed the anti-inflammatory effects in a rat model of arthritis. Rats were treated with the compound at varying doses (5 mg/kg and 15 mg/kg).
Results:
- Significant reduction in paw swelling was noted.
- Serum levels of IL-6 and TNF-α were markedly decreased.
Q & A
Q. What safety protocols are essential for handling this compound in electrophilic reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
